VH032-Peg2-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

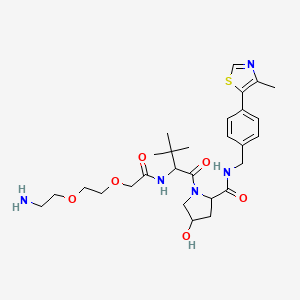

VH032-Peg2-NH2 is a compound used in the field of targeted protein degradation. It is a derivative of VH032, which is a ligand for the von Hippel-Lindau (VHL) protein. This compound is often used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of VH032-Peg2-NH2 typically involves the modification of VH032 with a polyethylene glycol (PEG) linker and an amine groupThe final step involves the deprotection of the amine group to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

VH032-Peg2-NH2 undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

Coupling Reactions: The PEG linker allows for the conjugation of this compound to other molecules, such as target protein ligands.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with conditions typically involving mild bases and solvents like dichloromethane.

Coupling Reactions: Reagents such as carbodiimides and catalysts like N-hydroxysuccinimide are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various conjugates of this compound with target protein ligands, which are used in the development of PROTACs .

Wissenschaftliche Forschungsanwendungen

VH032-Peg2-NH2 has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

Biology: Employed in studies to understand protein function and regulation by selectively degrading specific proteins.

Medicine: Investigated for potential therapeutic applications in diseases where protein degradation is beneficial, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of novel drug candidates and chemical probes

Wirkmechanismus

VH032-Peg2-NH2 exerts its effects by binding to the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This binding recruits the target protein to the ubiquitin-proteasome system, leading to its ubiquitination and subsequent degradation. The PEG linker and amine group facilitate the conjugation of this compound to various target protein ligands, enhancing its versatility in PROTAC synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

VH032: The parent compound, used as a ligand for VHL.

VH032-PEG2-NH-BOC: A Boc-protected derivative of VH032-Peg2-NH2, used as an intermediate in PROTAC synthesis

Uniqueness

This compound is unique due to its PEG linker and amine group, which provide flexibility in conjugation to various target protein ligands. This makes it a valuable tool in the development of PROTACs and other targeted protein degradation strategies .

Biologische Aktivität

VH032-PEG2-NH2 (dihydrochloride) is a synthetic compound that plays a significant role in the field of targeted protein degradation, particularly through its application in proteolysis-targeting chimeras (PROTACs). This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural components:

- Molecular Formula : C28H43Cl2N5O6S

- Molecular Weight : 612.18 g/mol

- Functional Groups : The compound features an amine group (-NH2) that enables nucleophilic substitution reactions and a polyethylene glycol (PEG) linker that enhances solubility and facilitates interactions with E3 ligases.

The primary mechanism of action for this compound involves its role as a ligand for E3 ubiquitin ligases, specifically the von Hippel-Lindau (VHL) ligase. By recruiting target proteins to the ubiquitin-proteasome system, this compound promotes their degradation. This mechanism is crucial for modulating various cellular pathways, offering potential therapeutic benefits in diseases such as cancer .

Interaction with E3 Ligases

Studies have demonstrated that this compound effectively induces targeted protein degradation through:

- Binding Affinity : The compound exhibits high binding affinity to VHL, which is essential for its function in PROTAC technology .

- Complex Formation : It forms stable complexes with E3 ligases, facilitating the ubiquitination process necessary for protein degradation.

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound, highlighting its effectiveness in various applications:

-

Study on Protein Degradation :

This indicates a rapid and sustained effect on HIF-α degradation.

Time (h) HIF-α Level Reduction (%) 0 100 2 70 8 >90 24 11 - Fluorescent Probes :

-

Comparative Studies :

- Comparative analyses with other compounds showed that this compound outperformed several analogs in terms of binding affinity and efficacy in inducing targeted protein degradation. For instance, compounds like (S,R,S)-AHPC-PEG2-NH2 exhibited similar structural features but varied significantly in biological activity due to differences in their linker lengths and functional groups .

Applications in Drug Discovery

The unique properties of this compound make it a valuable tool in drug discovery:

- Therapeutic Development : Its ability to selectively degrade disease-associated proteins positions it as a promising candidate for developing new therapeutic agents targeting various cancers and other diseases.

- Research Applications : The compound is widely used in research settings to study protein interactions and degradation pathways, enhancing our understanding of cellular mechanisms .

Eigenschaften

Molekularformel |

C28H41N5O6S |

|---|---|

Molekulargewicht |

575.7 g/mol |

IUPAC-Name |

1-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C28H41N5O6S/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35) |

InChI-Schlüssel |

XWDVNBVOCHHWAD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.